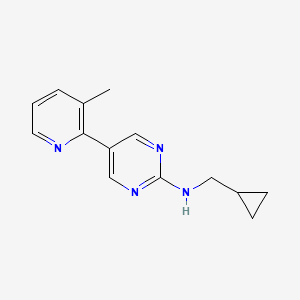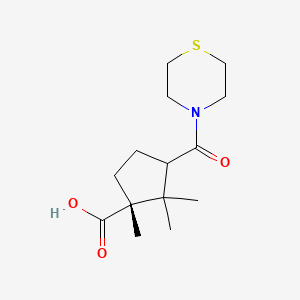![molecular formula C16H18F2N6 B6441354 2-cyclopropyl-4-(difluoromethyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2640968-49-4](/img/structure/B6441354.png)
2-cyclopropyl-4-(difluoromethyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-4-(difluoromethyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine, otherwise known as CPDP, is a heterocyclic compound containing nitrogen, carbon, and fluorine atoms. It is a member of the pyrimidine family and is used in scientific research for a variety of purposes. CPDP has been found to have promising applications in the fields of drug design, medicinal chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
CPDP has been used in a number of studies for scientific research purposes. It has been used as a scaffold for the design of new drugs, as well as for the synthesis of other heterocyclic compounds. It has also been used in medicinal chemistry studies to investigate the effects of different substituents on the properties of CPDP. In addition, CPDP has been studied for its potential use in the development of new antibiotics and antiviral agents.
Mecanismo De Acción
The exact mechanism of action of CPDP is not yet fully understood. However, it is believed to interact with certain enzymes and receptors in the body, resulting in a variety of biochemical and physiological effects. It is thought to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. In addition, it is believed to act as an agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
CPDP has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in the regulation of inflammation, pain, and fever. In addition, it has been found to increase the production of serotonin, a neurotransmitter involved in the regulation of mood and behavior. CPDP has also been found to have anti-cancer properties, as well as anti-microbial and anti-viral effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPDP has a number of advantages and limitations for use in lab experiments. One of the main advantages of using CPDP is that it is relatively easy to synthesize, and can be used to synthesize a variety of compounds. In addition, CPDP has a wide range of biological effects, making it a useful tool for studying a variety of biological processes. However, one of the main limitations of CPDP is that it is relatively unstable, and can be easily degraded in the presence of heat or light.
Direcciones Futuras
The potential future directions for research involving CPDP are numerous. One potential direction is to further investigate the mechanism of action of CPDP, and to develop new compounds based on the CPDP scaffold. In addition, further research could be conducted to investigate the potential therapeutic applications of CPDP, such as in the treatment of cancer and other diseases. Finally, further research could be conducted to investigate the potential use of CPDP as an antiviral or antibiotic agent.
Métodos De Síntesis
CPDP can be synthesized from 2-cyclopropyl-4-fluoromethyl-6-methylpyrimidine (CFMP) through a reaction with 4-(pyrimidin-2-yl)piperazine. CFMP is first treated with sodium hydride in dimethylformamide (DMF) to form the sodium salt of CFMP. This is then reacted with 4-(pyrimidin-2-yl)piperazine in DMF in the presence of a base such as pyridine to form CPDP. This method is relatively simple and cost-effective, and has been used in a variety of studies involving CPDP.
Propiedades
IUPAC Name |
2-cyclopropyl-4-(difluoromethyl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N6/c17-14(18)12-10-13(22-15(21-12)11-2-3-11)23-6-8-24(9-7-23)16-19-4-1-5-20-16/h1,4-5,10-11,14H,2-3,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQFMJIKSQFXJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N3CCN(CC3)C4=NC=CC=N4)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-tert-butyl-2-[4-(prop-2-en-1-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6441282.png)
![4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine](/img/structure/B6441292.png)
![3-fluoro-1-[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-3-carboxamide](/img/structure/B6441293.png)
![3-[4-(5,6-dimethylpyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441297.png)

![3-fluoro-1-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]pyrrolidine-3-carboxamide](/img/structure/B6441309.png)
![4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine](/img/structure/B6441317.png)

![2-cyclopropyl-4-(difluoromethyl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441327.png)
![2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B6441330.png)
![6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B6441336.png)
![6-(4-methyl-1H-pyrazol-1-yl)-N-[(oxan-4-yl)methyl]pyrimidin-4-amine](/img/structure/B6441366.png)
![2-cyclopropyl-4-(difluoromethyl)-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441374.png)
